N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Overview
Description
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and benzamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives. Substitution reactions can lead to a variety of substituted triazole and benzamide compounds .
Scientific Research Applications
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity
Mechanism of Action
The mechanism of action of N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]butyl}benzamide
Uniqueness
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring, nitrophenyl moiety, and benzamide group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-1-[4-methyl-5-[2-(2-methyl-4-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-14(2)20(25-22(31)16-8-6-5-7-9-16)21-26-27-23(28(21)4)34-13-19(30)24-18-11-10-17(29(32)33)12-15(18)3/h5-12,14,20H,13H2,1-4H3,(H,24,30)(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGXOZANKSQLQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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